Acridine, 9-methyl-, 10-oxide
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Overview
Description
9-Methylacridine 10-oxide is a derivative of acridine, a heterocyclic organic compound containing nitrogen. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylacridine 10-oxide typically involves the oxidation of 9-Methylacridine. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to achieve the desired oxidation . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods
Industrial production of 9-Methylacridine 10-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent, and oxidizing agent concentration, to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Methylacridine 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to 9-Methylacridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Peracids like m-chloroperbenzoic acid in dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Higher oxidized acridine derivatives.
Reduction: 9-Methylacridine and its reduced forms.
Substitution: Functionalized acridine derivatives with diverse chemical properties.
Scientific Research Applications
9-Methylacridine 10-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methylacridine 10-oxide involves its ability to participate in single electron transfer (SET) processes. As a photocatalyst, it absorbs visible light and undergoes excitation to generate reactive oxygen species (ROS), which can then participate in various chemical reactions . In biological systems, its ability to generate ROS under light exposure makes it effective in inducing apoptosis in cancer cells through oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Carboxyacridine
- 9-Aminoacridine
- 9-Mesityl-10-methylacridinium perchlorate
Uniqueness
Compared to other acridine derivatives, 9-Methylacridine 10-oxide stands out due to its specific oxidation state and its ability to act as a photocatalyst under visible light. This makes it particularly useful in applications requiring light-induced reactions, such as photodynamic therapy and photocatalytic organic synthesis .
Properties
IUPAC Name |
9-methyl-10-oxidoacridin-10-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGMMAROGPUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501126 |
Source
|
Record name | 9-Methyl-10-oxo-10lambda~5~-acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10228-94-1 |
Source
|
Record name | 9-Methyl-10-oxo-10lambda~5~-acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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